molecular formula C7H4F3LiO2S B13506775 Lithium(1+) ion 4-(difluoromethyl)-3-fluorobenzene-1-sulfinate

Lithium(1+) ion 4-(difluoromethyl)-3-fluorobenzene-1-sulfinate

Cat. No.: B13506775
M. Wt: 216.1 g/mol
InChI Key: IEXODCCNGSZNMS-UHFFFAOYSA-M
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Description

Lithium(1+) ion 4-(difluoromethyl)-3-fluorobenzene-1-sulfinate is a chemical compound that combines the properties of lithium ions with a fluorinated benzene sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) ion 4-(difluoromethyl)-3-fluorobenzene-1-sulfinate typically involves the reaction of 4-(difluoromethyl)-3-fluorobenzenesulfonyl chloride with lithium hydroxide. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 4-(difluoromethyl)-3-fluorobenzene-1-sulfinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms in the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of benzene derivatives with reduced sulfonate groups.

    Substitution: Formation of benzene derivatives with substituted functional groups.

Scientific Research Applications

Chemistry

In chemistry, Lithium(1+) ion 4-(difluoromethyl)-3-fluorobenzene-1-sulfinate is used as a reagent in various organic synthesis reactions. Its unique structure allows for selective reactions, making it valuable in the synthesis of complex organic molecules.

Biology

In biological research, this compound is used as a probe to study the interactions of lithium ions with biological molecules. It helps in understanding the role of lithium in biological systems and its potential therapeutic applications.

Medicine

In medicine, this compound is being investigated for its potential use in drug delivery systems. Its ability to interact with biological membranes makes it a promising candidate for targeted drug delivery.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the electronics and materials science industries.

Mechanism of Action

The mechanism of action of Lithium(1+) ion 4-(difluoromethyl)-3-fluorobenzene-1-sulfinate involves its interaction with molecular targets such as enzymes and receptors. The lithium ion component can modulate the activity of enzymes involved in signal transduction pathways, while the fluorinated benzene sulfonate group can interact with specific receptors on cell membranes. These interactions lead to changes in cellular functions and biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Lithium(1+) ion 2-(difluoromethyl)-4-methoxybenzene-1-sulfinate
  • Lithium(1+) ion 3-(trifluoromethyl)-4-fluorobenzene-1-sulfinate
  • Lithium(1+) ion 4-(difluoromethyl)-2-fluorobenzene-1-sulfinate

Uniqueness

Lithium(1+) ion 4-(difluoromethyl)-3-fluorobenzene-1-sulfinate is unique due to the specific positioning of the fluorine and difluoromethyl groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

Molecular Formula

C7H4F3LiO2S

Molecular Weight

216.1 g/mol

IUPAC Name

lithium;4-(difluoromethyl)-3-fluorobenzenesulfinate

InChI

InChI=1S/C7H5F3O2S.Li/c8-6-3-4(13(11)12)1-2-5(6)7(9)10;/h1-3,7H,(H,11,12);/q;+1/p-1

InChI Key

IEXODCCNGSZNMS-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1=CC(=C(C=C1S(=O)[O-])F)C(F)F

Origin of Product

United States

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